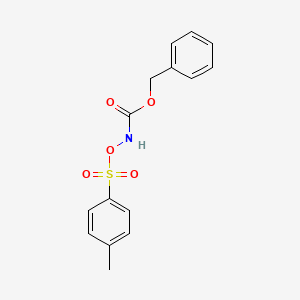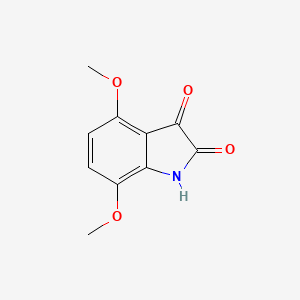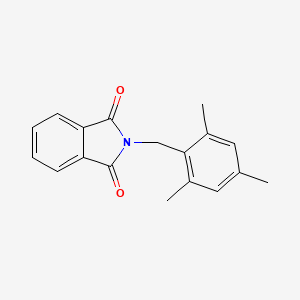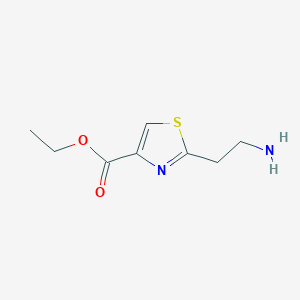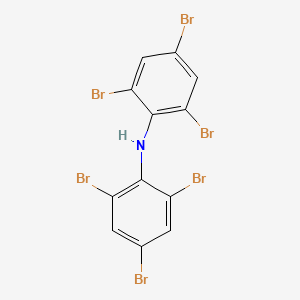
alpha-Glucosamine, D-
描述
Alpha-Glucosamine, D- is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a naturally occurring compound found in the exoskeletons of crustaceans, fungi, and other organisms. This compound plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids and is a precursor to glycosaminoglycans and proteoglycans, which are essential components of cartilage .
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Glucosamine, D- can be synthesized through the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans like shrimp and crabs. The traditional method involves the use of strong acids, such as hydrochloric acid, at high temperatures to break down chitin into its monomeric units .
Industrial Production Methods: In industrial settings, microbial fermentation is increasingly used due to its environmental benefits and efficiency. This method involves the use of genetically engineered microorganisms to convert glucose into alpha-Glucosamine, D-. The fermentation process is carried out under controlled conditions, optimizing factors such as pH, temperature, and nutrient availability to maximize yield .
化学反应分析
Types of Reactions: Alpha-Glucosamine, D- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Substitution: It can undergo substitution reactions where the amino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild conditions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: Various N-substituted glucosamines.
科学研究应用
Alpha-Glucosamine, D- has a wide range of applications in scientific research:
作用机制
Alpha-Glucosamine, D- exerts its effects by serving as a precursor for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and maintenance. The compound also has anti-inflammatory properties, which help in reducing pain and inflammation associated with osteoarthritis .
相似化合物的比较
N-Acetylglucosamine: A derivative of alpha-Glucosamine, D-, with an acetyl group attached to the amino group.
Glucosamine Sulfate: A sulfate derivative used in dietary supplements for joint health.
Glucosamine Hydrochloride: Another common form used in supplements.
Comparison:
N-Acetylglucosamine: More stable and easier to extract and store compared to alpha-Glucosamine, D-.
Glucosamine Sulfate and Hydrochloride: These forms are more commonly used in dietary supplements due to their higher bioavailability and effectiveness in promoting joint health.
Alpha-Glucosamine, D- stands out due to its natural occurrence and its role as a fundamental building block in the synthesis of glycosaminoglycans and proteoglycans, making it essential for cartilage health and repair.
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-UKFBFLRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6490-70-6 | |
| Record name | alpha-Glucosamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-GLUCOSAMINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BL0640UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)
![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)
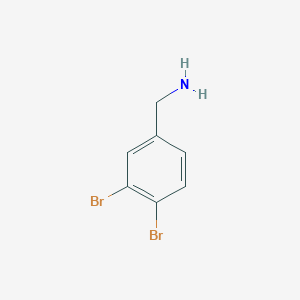
![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)
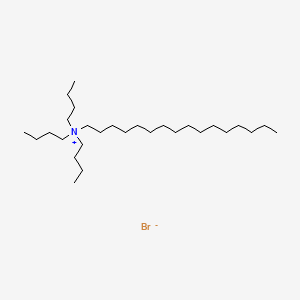
![1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene](/img/structure/B3055390.png)


